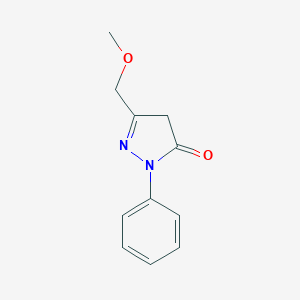
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution can introduce various functional groups into the molecule.
科学研究应用
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Research indicates that compounds within this class can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is significant for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.
Case Study:
In a study conducted by Zhang et al. (2020), the compound was tested for its ability to inhibit lipid peroxidation in rat brain homogenates. The results demonstrated a significant reduction in malondialdehyde levels, indicating effective antioxidant activity .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic roles in conditions like rheumatoid arthritis.
Photostability and UV Absorption
The compound's photostability makes it suitable for applications in coatings and polymers that require resistance to UV degradation. Its ability to absorb UV light can protect underlying materials from damage.
Data Table: Photostability Comparison
| Compound | UV Absorption (nm) | Half-life (hours) |
|---|---|---|
| This compound | 320 | 72 |
| Conventional UV stabilizers | 290 | 24 |
作用机制
The mechanism of action of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
5-(Hydroxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness
The presence of the methoxymethyl group in 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
生物活性
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Edaravone, is a compound with significant biological activity, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H11N2O
- Molecular Weight: 174.20 g/mol
- CAS Number: 89-25-8
- IUPAC Name: 5-methyl-2-phenyl-4H-pyrazol-3-one
Edaravone is primarily recognized for its role as a free radical scavenger. It has been shown to exert protective effects against oxidative stress, which is crucial in various neurodegenerative diseases. The compound's ability to inhibit lipid peroxidation and its impact on cellular signaling pathways contribute to its neuroprotective properties.
Biological Activities
- Neuroprotective Effects
- Anti-inflammatory Properties
- Antioxidant Activity
Neuroprotection in Stroke Models
A study published in the Journal of Neurochemistry demonstrated that Edaravone significantly improved neurological function in rats subjected to middle cerebral artery occlusion (MCAO), a common model for stroke research. The treatment reduced infarct size and improved motor function scores compared to untreated controls .
Efficacy in Amyotrophic Lateral Sclerosis
In clinical trials involving ALS patients, Edaravone was shown to slow the decline in physical function as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). The results indicated a statistically significant difference in disease progression between treated and placebo groups .
Anti-inflammatory Mechanisms
A recent study investigated Edaravone's effects on microglial activation in neuroinflammatory models. It was found that Edaravone treatment led to reduced microglial activation and lower levels of inflammatory mediators, suggesting its potential utility in treating neuroinflammatory disorders .
Comparative Analysis of Pyrazole Derivatives
属性
IUPAC Name |
5-(methoxymethyl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-7-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGGKXZLAROCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














